
Miripla
Overview
Description
Miriplatin (Miripla®), developed by Dainippon Sumitomo Pharma, is a third-generation platinum-based chemotherapeutic agent approved in Japan in 2009 for transarterial chemoembolization (TACE) in hepatocellular carcinoma (HCC) . Structurally, it is a cisplatin derivative with a lipophilic design, featuring two myristic acid chains that confer high solubility in iodized oil (Lipiodol®). This property enables localized, sustained release of platinum compounds at tumor sites, minimizing systemic toxicity .
Mechanism of Action:
Miriplatin inhibits DNA replication and cell proliferation by forming platinum-DNA adducts, akin to cisplatin. However, its lipophilic nature allows prolonged retention in tumors via iodized oil suspensions, reducing systemic circulation and adverse effects .
Clinical Applications:
this compound is administered intra-arterially as a 70 mg suspension in iodized oil, typically combined with gelatin sponge embolization during TACE procedures . It is indicated for unresectable HCC, particularly in intermediate-stage (BCLC-B) patients .
Preparation Methods
Miripla is synthesized through a series of chemical reactions involving platinum complexes. One common method involves reacting cis-dichloro-[(1R,2R)-(-)-cyclohexanediamine]platinum(II) with silver nitrate to form a platinum complex, which is then reacted with myristic acid to produce miriplatin . Industrial production methods often involve lyophilization, where miriplatin is prepared in a tert-butyl alcohol-ethanol-water ternary system and vacuum dried to ensure uniform particle size distribution .
Chemical Reactions Analysis
Miripla undergoes several types of chemical reactions, including:
Substitution Reactions: this compound can undergo substitution reactions where its ligands are replaced by other molecules. For example, it can react with chloride ions to form dichloro complexes.
Oxidation and Reduction: As a platinum complex, miriplatin can participate in redox reactions, although these are less common in its therapeutic use.
Common reagents used in these reactions include silver nitrate, myristic acid, and various solvents like ethanol and chloroform. The major products formed from these reactions are typically platinum-DNA adducts, which are crucial for its anticancer activity .
Scientific Research Applications
Treatment of Hepatocellular Carcinoma
Miripla has been extensively studied for its effectiveness in treating unresectable hepatocellular carcinoma through transarterial chemoembolization (TACE). Key findings from clinical studies include:
- Survival Rates : In a comparative study, patients treated with miriplatin showed significantly improved 1- and 2-year survival rates compared to those treated with epirubicin .
- Adverse Events : The incidence of adverse events was comparable between miriplatin and other agents, with notable reductions in thrombocytopenia and renal dysfunction observed in patients receiving miriplatin .
Study | Survival Rate (1-Year) | Survival Rate (2-Year) | Adverse Events |
---|---|---|---|
Miriplatin Group | 95.8% | 61.3% | Lower incidence of thrombocytopenia |
Epirubicin Group | 66.4% | 36.0% | Higher incidence of renal dysfunction |
Combination Therapies
Recent studies have explored the efficacy of miriplatin in combination with other chemotherapeutic agents:
- Miriplatin plus Epirubicin : This combination therapy has shown promising results in enhancing the objective response rate in patients with recurrent HCC . Statistical analyses indicated that this combination was an independent factor associated with a high response rate.
Novel Formulations
Innovative formulations of miriplatin, such as liposomal miriplatin (LMPt), are being investigated for their potential to enhance therapeutic efficacy while reducing toxicity:
- Liposomal Formulation : LMPt has demonstrated favorable pharmaceutical characteristics and is hypothesized to improve treatment outcomes for pancreatic cancer by utilizing passive targeting mechanisms inherent to liposomal delivery systems .
Case Study 1: Efficacy in Advanced HCC
A clinical trial involving patients with advanced HCC treated with miriplatin showed a significant decrease in tumor size and improved liver function tests after treatment. Patients reported fewer side effects compared to traditional therapies.
Case Study 2: Liposomal Miriplatin
In a preclinical study, LMPt was shown to effectively induce mitophagy in cancer cells, suggesting a unique mechanism distinct from previous formulations. This opens avenues for further research into its application across various cancer types beyond HCC .
Mechanism of Action
Miripla exerts its effects by forming platinum-DNA adducts, which interfere with DNA replication and transcription, leading to cell death. The compound is selectively taken up by tumor cells in the liver, where it induces apoptosis through the activation of p53 up-regulated modulator of apoptosis (PUMA) and other apoptotic pathways . This selective uptake and prolonged retention in tumor tissues make miriplatin particularly effective in treating liver cancer .
Comparison with Similar Compounds
The efficacy and safety of Miriplatin are often compared to other chemotherapeutic agents used in TACE, including cisplatin, epirubicin, doxorubicin, and zinostatin stimalamer. Key findings from clinical studies are summarized below:
Efficacy
Table 1: Comparative Efficacy of TACE Agents
- Survival Advantage : Miriplatin-TACE combined with cisplatin transarterial infusion (TAI) demonstrated superior median survival (34.1 months) compared to epirubicin-TACE + TAI (23.9 months) in BCLC-B HCC patients .
- Local Tumor Control : Miriplatin achieved a 54% reduction in maximum tumor diameter in neuroendocrine tumor metastases, attributed to its sustained release profile .
Table 2: Adverse Event Comparison
- Systemic Toxicity : Miriplatin’s localized release minimizes systemic exposure, resulting in fewer instances of nephrotoxicity and neurotoxicity compared to cisplatin .
Pharmacokinetics and Administration
- Sustained Release : Miriplatin’s lipophilic formulation ensures prolonged tumor exposure (>30 days), whereas cisplatin and doxorubicin are rapidly cleared .
- Dosage :
Limitations and Considerations
- Retrospective Data: Many studies, including Ishikawa et al.
- Combination Protocols: Miriplatin’s survival benefits are often observed in combination with TAI, complicating direct monotherapy comparisons .
Biological Activity
Miripla, also known as Miriplatin, is a novel platinum-based compound primarily developed for the treatment of hepatocellular carcinoma (HCC) and other cancers. This article delves into its biological activity, mechanisms of action, and clinical implications, supported by research findings and case studies.
Overview of this compound
Miriplatin is a lipophilic platinum compound that differs from traditional platinum drugs by its unique formulation, which enhances its bioavailability and targeting capabilities. It is administered via hepatic artery infusion, allowing for localized treatment of liver tumors while minimizing systemic toxicity.
The biological activity of this compound is attributed to several mechanisms:
- Mitophagy Induction : Research indicates that Miriplatin-loaded liposomes (LMPt) induce mitophagy through the PINK1-Parkin pathway. This mechanism is crucial in cancer cells, particularly in pancreatic cancer, where it disrupts mitochondrial DNA replication by degrading essential mitochondrial proteins like POLG and TFAM .
- Caveolae-Mediated Endocytosis : Miriplatin utilizes caveolin-1 (Cav-1) dependent endocytosis for cellular uptake, which enhances its accumulation in target cells and contributes to its anti-cancer efficacy .
- Targeting Mitochondria : Unlike conventional platinum drugs that primarily target DNA, Miriplatin's main action site is the mitochondria. This shift in targeting provides a distinct therapeutic approach in cancer treatment .
1. Antitumor Activity
This compound has shown significant antitumor effects in various studies:
- Hepatocellular Carcinoma : Clinical trials have demonstrated that Miriplatin effectively reduces tumor size in patients with HCC when combined with embolic agents. The localized delivery method enhances the therapeutic index by targeting the tumor directly .
- Pancreatic Cancer : In vitro studies reveal that LMPt exhibits potent anti-cancer activity against both gemcitabine-resistant and sensitive pancreatic cancer cells, highlighting its potential as a treatment option for difficult-to-treat cancers .
2. Safety Profile
The safety profile of this compound is favorable compared to traditional platinum agents. Studies indicate reduced systemic toxicity due to its targeted delivery mechanism. Side effects are primarily localized to the liver area, with fewer reports of systemic adverse effects .
Case Study 1: Efficacy in Hepatocellular Carcinoma
A clinical study involving patients with advanced HCC demonstrated that those treated with Miriplatin showed a significant decrease in tumor markers and improved overall survival rates compared to standard therapies. The study highlighted the importance of localized administration in enhancing drug efficacy while reducing side effects.
Case Study 2: Mitophagy Induction Mechanism
In research focusing on pancreatic cancer, it was found that LMPt not only inhibited cell proliferation but also induced apoptosis through mitophagy mechanisms. The study provided insights into the molecular pathways involved, including the downregulation of POLG and TFAM, which are critical for mitochondrial function .
Data Summary
Parameter | Miriplatin (this compound) | Traditional Platinum Agents |
---|---|---|
Main Target | Mitochondria | DNA |
Delivery Method | Hepatic artery infusion | Systemic administration |
Efficacy in HCC | Significant tumor reduction | Variable effectiveness |
Safety Profile | Lower systemic toxicity | Higher systemic toxicity |
Mechanism of Action | Mitophagy induction | DNA cross-linking |
Q & A
Basic Research Questions
Q. What methodologies are recommended for characterizing Miripla’s physicochemical properties (e.g., viscosity, density, iodine content) in pharmaceutical suspensions?
- Methodological Answer : Use standardized techniques such as rheometry for viscosity, pycnometry for density, and titration or ICP-MS for iodine quantification. Accelerated stability studies (40°C/75% RH) can assess property changes over time. Document protocols per reproducibility guidelines, including equipment calibration and triplicate measurements .
Q. How do researchers determine the optimal particle size distribution of this compound to ensure uniform suspension stability?
- Methodological Answer : Employ laser diffraction (e.g., Mastersizer) or dynamic light scattering (DLS) for particle size analysis. Design experiments with controlled agitation rates and sedimentation times. Statistical tools like ANOVA can identify significant variations across batches .
Q. What in vitro models are suitable for preliminary safety assessments of this compound-induced anaphylactoid reactions?
- Methodological Answer : Use mast cell degranulation assays (e.g., β-hexosaminidase release) or basophil activation tests (flow cytometry). Include positive controls (e.g., compound 48/80) and validate results with ELISA for histamine release. Reference established protocols for human cell line handling .
Advanced Research Questions
Q. How can contradictory data on this compound’s compatibility with hydrophobic APIs be resolved through experimental redesign?
- Methodological Answer : Conduct a meta-analysis of existing studies to identify variables (e.g., pH, temperature). Design controlled experiments using a fractional factorial design to isolate interaction mechanisms (e.g., hydrogen bonding vs. hydrophobic interactions). Analytical techniques like FTIR and XRD can characterize crystallinity changes .
Q. What advanced spectroscopic methods elucidate degradation pathways of this compound under oxidative stress?
- Methodological Answer : Use LC-MS/MS to identify degradation products and NMR (e.g., -NMR) to track structural changes. Accelerate oxidation via HO exposure and compare kinetic profiles using Arrhenius modeling. Document spectral interpretation with reference libraries .
Q. How can researchers design a longitudinal study to assess this compound’s immunogenicity in preclinical models?
- Methodological Answer : Utilize murine models with repeated dosing (e.g., weekly for 4–8 weeks). Measure IgG/IgE titers via ELISA and correlate with histopathological findings. Include control groups receiving placebo suspensions. Ethical approval must address humane endpoints and sample size justification .
Q. Data Contradiction & Synthesis
Q. What statistical approaches reconcile discrepancies in this compound’s efficacy across different API formulations?
- Methodological Answer : Apply meta-regression to adjust for covariates (e.g., API solubility, excipient ratios). Use Cochran’s Q-test to assess heterogeneity. Sensitivity analysis can exclude outlier studies, while subgroup analysis explores formulation-specific trends .
Q. How do computational models (e.g., molecular dynamics) clarify this compound’s role in stabilizing iodine derivatives?
- Methodological Answer : Simulate iodine-Miripla interactions using software like GROMACS. Parameters include solvation free energy and radial distribution functions. Validate predictions with experimental DSC (thermal behavior) and SAXS (structural analysis) .
Q. Ethical & Reproducibility Considerations
Q. What protocols ensure ethical compliance when testing this compound in human-derived cell lines?
- Methodological Answer : Obtain IRB approval for cell sourcing (e.g., commercial repositories). Adhere to HIPAA guidelines if using patient-derived cells. Document informed consent processes and de-identification steps in supplementary materials .
Q. How can researchers enhance reproducibility in this compound synthesis protocols?
- Methodological Answer : Publish detailed synthetic routes (e.g., solvent ratios, reaction times) in open-access repositories. Use ICH guidelines for validation (e.g., precision, accuracy). Share raw NMR/LCMS data via platforms like Zenodo .
Tables for Methodological Reference
Properties
IUPAC Name |
(1R,2R)-cyclohexane-1,2-diamine;platinum(2+);tetradecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C14H28O2.C6H14N2.Pt/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;7-5-3-1-2-4-6(5)8;/h2*2-13H2,1H3,(H,15,16);5-6H,1-4,7-8H2;/q;;;+2/p-2/t;;5-,6-;/m..1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIHRZPJIYJKAZ-BLUNCNMSSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].C1CCC(C(C1)N)N.[Pt+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].C1CC[C@H]([C@@H](C1)N)N.[Pt+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H68N2O4Pt | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
764.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141977-79-9 | |
Record name | (SP-4-2)-[(1R,2R)-1,2-Cyclohexanediamine-κN1,κN2]bis(tetradecanoato-κO)platinum | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141977-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | MIRIPLATIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/780F0P8N4I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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